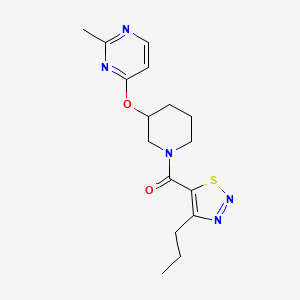

4,5-二甲基-2-(4-甲基-3-(吡咯烷-1-磺酰基)苯甲酰胺)噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized compounds with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its characteristics and potential synthesis pathways.

Synthesis Analysis

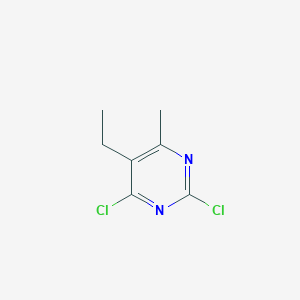

The synthesis of related compounds involves the reaction of various nucleophiles with multi-functionalized starting materials. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of substituted pyrimidinecarboxylates . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reagents to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of substituents and the confirmation of the desired molecular framework. The compound of interest would likely require a similar analytical approach to confirm its structure, given its complexity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and nucleophilic substitution . These reactions are fundamental in building heterocyclic systems and introducing various substituents. The compound , with its thiophene and pyrrolidine moieties, would likely be synthesized through similar chemical reactions, with careful optimization to ensure the correct regio- and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through experimental and quantum chemical techniques . For example, the non-linear optical (NLO) properties of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate were investigated, revealing its potential for NLO applications due to its transparency in the visible region and significant hyperpolarizability . The compound may also exhibit unique physical and chemical properties, which could be explored through similar experimental and computational studies to determine its suitability for various applications.

科学研究应用

对癌细胞系的抗增殖活性

一项针对新型噻吩和噻吩并嘧啶衍生物(包括结构相似的化合物)的研究显示,它们对乳腺癌和结肠癌细胞系具有显著的抗增殖活性。这些化合物经过合成和评估,显示出对 MDA-MB-231(乳腺癌)和 HT-29(结肠癌)细胞系具有显着的活性 (Ghorab et al., 2013)。

用于发光和热稳定性的金属有机骨架(MOF)

羧酸辅助的乙酰胺金属有机骨架(MOF)已被合成,展示了多样化的结构和性质,如热稳定性和发光。这些骨架为探索该化合物在开发具有独特性质的新型 MOF 中的潜在应用提供了见解 (Sun et al., 2012)。

药理活性

研究了 2-氨基-1-苯甲酰胺-4-氧代-5-(2-氧代-2-芳基乙亚基)吡咯烷-3-羧酸乙酯的药理活性,包括抗自由基和抗炎特性。这些研究为探索该化合物在类似药理作用中的应用提供了基础 (Zykova et al., 2016)。

可再生 PET 生产

关于狄尔斯-阿尔德反应和脱水芳构化反应在生产生物基对苯二甲酸前体(包括甲基 4-(甲氧基甲基)苯甲酸乙酯)中的反应途径和能量的研究,强调了该化合物在可持续材料和可再生 PET 生产中的应用潜力 (Pacheco et al., 2015)。

抗分枝杆菌活性

新型咪唑并[1,2-a]吡啶-3-甲酰胺(结构上类似于目标化合物)被合成,并显示出对耐药/敏感 MTB 菌株具有相当大的活性。这突出了该化合物在开发新型抗分枝杆菌剂中的潜在用途 (Lv et al., 2017)。

作用机制

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . These compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

未来方向

属性

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methyl-3-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S2/c1-5-28-21(25)18-14(3)15(4)29-20(18)22-19(24)16-9-8-13(2)17(12-16)30(26,27)23-10-6-7-11-23/h8-9,12H,5-7,10-11H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCBUVGXQRZKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethyl-2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

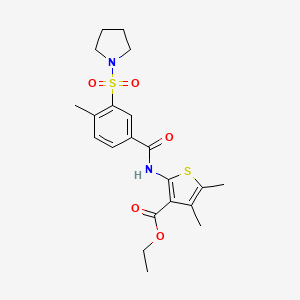

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2514551.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-butylpropane-1-sulfonamide](/img/structure/B2514554.png)

![N-{4,5-dimethyl-3-[(propan-2-ylamino)methyl]thiophen-2-yl}benzamide](/img/structure/B2514555.png)

![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)